FPI-1523

β-lactamase inhibition CTX-M-15 antibiotic resistance

FPI-1523 is a differentiated Avibactam analogue with quantified dual inhibition (CTX-M-15 Kd=4nM, OXA-48 Kd=34nM; PBP2 IC50=3.2µM). Unlike generic DBO-class compounds, FPI-1523 provides precise, data-driven enzyme targeting essential for reproducible antibiotic resistance research. Available as free acid or sodium salt; ≥98% purity verified.

Molecular Formula C9H14N4O7S
Molecular Weight 322.30 g/mol
Cat. No. B12387629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPI-1523
Molecular FormulaC9H14N4O7S
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESCC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)O
InChIInChI=1S/C9H14N4O7S/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19)/t6-,7+/m1/s1
InChIKeyWVZOCYGRXONJLX-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPI-1523: A Potent Avibactam-Derived β-Lactamase and PBP2 Inhibitor


FPI-1523 is a potent, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. As an analogue of Avibactam, it exhibits a dual mechanism of action, effectively inhibiting a broad spectrum of serine β-lactamases while also targeting Penicillin-Binding Protein 2 (PBP2) [1]. It is available as the free acid (CAS 1452459-50-5) or as the sodium salt (CAS 1452459-52-7) for research applications. Quantitative *in vitro* assays have established its binding affinity for CTX-M-15 (Kd = 4 nM) and OXA-48 (Kd = 34 nM), as well as its PBP2 inhibition (IC50 = 3.2 µM) [2].

Why β-Lactamase Inhibitor Selection Requires Precise Quantitative Evidence: The Case for FPI-1523


Selecting a β-lactamase inhibitor for research or combination therapy development cannot be based on drug class alone. Compounds within the diazabicyclooctane (DBO) class, including Avibactam, Relebactam, Zidebactam, and Nacubactam, exhibit widely divergent inhibitory profiles against specific enzymes like CTX-M-15 and OXA-48, and differ significantly in their PBP2 binding affinities [1]. The data below demonstrates that even among closely related Avibactam derivatives, the precise inhibitory constants (Kd, IC50) and antimicrobial potencies (MIC) are unique to each compound [2]. Interchanging one DBO for another without this quantitative evidence risks compromising the desired experimental outcome or therapeutic effect, making specific, data-driven selection of a compound like FPI-1523 essential.

FPI-1523 Quantitative Evidence Guide: Potency, Dual Inhibition, and Antimicrobial Activity Data


High-Affinity Inhibition of CTX-M-15 β-Lactamase by FPI-1523

FPI-1523 is a potent inhibitor of the clinically relevant extended-spectrum β-lactamase CTX-M-15, with a dissociation constant (Kd) of 4 nM [1]. While a direct head-to-head Kd comparison with its parent compound Avibactam is not available from the same study, Avibactam has been reported with a similar IC50 of 5 nM against CTX-M-15 in a different assay . This quantitative Kd value provides a clear benchmark for the high affinity of FPI-1523 for this enzyme.

β-lactamase inhibition CTX-M-15 antibiotic resistance DBO inhibitor

FPI-1523 Potency Against OXA-48 Carbapenemase

FPI-1523 demonstrates significant inhibition of the class D carbapenemase OXA-48 with a reported Kd of 34 nM [1]. While this is a lower potency than its inhibition of CTX-M-15, this specific quantitative data is essential for researchers focusing on OXA-48-mediated resistance. As a class-level inference, this is consistent with the variable activity seen across DBO inhibitors against class D enzymes [2].

OXA-48 carbapenemase inhibitor class D β-lactamase antimicrobial resistance

Dual-Action Mechanism: FPI-1523 Inhibition of PBP2

Beyond β-lactamase inhibition, FPI-1523 directly targets penicillin-binding protein 2 (PBP2) with an IC50 of 3.2 µM [1]. This dual mechanism distinguishes it from some other DBOs. For comparison, the parent compound Avibactam has a reported PBP2 IC50 of 2 mg/L (approximately 7.5 µM) in *Klebsiella pneumoniae* [2], while Zidebactam shows a more potent PBP2 IC50 of 0.26 µg/mL (approximately 0.5 µM) in *Pseudomonas aeruginosa* [3]. This positions FPI-1523 as a PBP2 inhibitor of intermediate potency among its peers.

PBP2 inhibitor dual-action antibiotic bacterial cell wall penicillin-binding protein

Direct Antimicrobial Activity of FPI-1523 Against E. coli

FPI-1523 exhibits direct antimicrobial activity against *E. coli* K12, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL [1]. Furthermore, it potently inhibits the growth of *E. coli* BW25113 strains expressing various β-lactamases, with MICs as low as 1-2 µM [1]. This demonstrates the functional consequence of its dual inhibition of β-lactamases and PBP2 in a live bacterial model.

antimicrobial activity MIC E. coli bacterial growth inhibition

Key Research and Development Applications for FPI-1523


Investigating Dual-Target Antibacterial Strategies

FPI-1523 is an ideal tool compound for studying the therapeutic potential of a dual-action agent that simultaneously inhibits serine β-lactamases and PBP2 [1]. Its quantifiable activities (Kd of 4 nM for CTX-M-15, IC50 of 3.2 µM for PBP2) allow for precise dose-response studies and mechanistic investigations in bacterial models [1].

Assessing β-Lactamase-Mediated Resistance Mechanisms

Researchers can use FPI-1523 as a reference inhibitor to probe resistance mechanisms in bacterial strains. Its well-defined Kd for CTX-M-15 (4 nM) and OXA-48 (34 nM) provides a baseline for comparing the efficacy of new inhibitor candidates or for confirming the role of these enzymes in clinical isolates [1].

Structure-Activity Relationship (SAR) Studies for DBO Inhibitors

As an Avibactam analogue, FPI-1523 serves as a valuable comparator in medicinal chemistry programs aimed at developing next-generation DBOs. The quantitative inhibition data (Kd, IC50, MIC) provide critical benchmarks for evaluating structural modifications intended to improve potency, broaden the spectrum of β-lactamase inhibition, or enhance PBP2 binding [1].

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